Isoquinoline-8-sulfonamide

Description

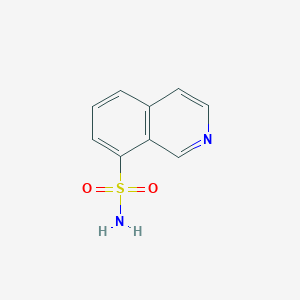

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O2S |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

isoquinoline-8-sulfonamide |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,(H2,10,12,13) |

InChI Key |

ABOWKURZVKFZAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Isoquinoline-8-Sulfonamides as Protein Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of isoquinoline-8-sulfonamide derivatives as potent inhibitors of protein kinases. It delves into their binding modalities, selectivity profiles, and the downstream signaling pathways they modulate, with a focus on prominent members of this class, including Fasudil and H-89.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which this compound compounds inhibit protein kinase activity is through competitive inhibition with adenosine triphosphate (ATP).[1][2][3] These small molecules are designed to bind to the ATP-binding pocket located in the catalytic domain of protein kinases.[4] This binding event physically obstructs the entry of ATP, thereby preventing the transfer of the gamma-phosphate group from ATP to the serine, threonine, or tyrosine residues of substrate proteins. This blockade of phosphorylation effectively halts the downstream signaling cascade mediated by the target kinase.

The isoquinoline ring is a critical pharmacophore for this class of inhibitors. It establishes key interactions within the ATP binding site. Specifically, the nitrogen atom at position 2 of the isoquinoline ring is crucial for forming a hydrogen bond with the hinge region of the kinase, a structural element that connects the N- and C-terminal lobes of the catalytic domain.[1][2] This interaction mimics the hydrogen bonding of the adenine ring of ATP.

Structural Basis of Binding and Selectivity

The selectivity of this compound derivatives for specific protein kinases is largely determined by the nature and position of substituents on the isoquinoline ring and the sulfonamide group.[1][2] While the core isoquinoline scaffold provides the necessary interactions for ATP-competitive binding, the side chains extending from this core explore and interact with distinct sub-pockets within the ATP-binding site of different kinases.

Crystal structures of kinases in complex with these inhibitors have provided invaluable insights into their binding modes. For instance, the crystal structure of ROCK1 in complex with Fasudil (PDB ID: 2ESM) reveals how the isoquinoline ring occupies the adenine-binding pocket, while the homopiperazine ring extends into a more solvent-exposed region.[5] Subtle differences in the amino acid residues lining these sub-pockets across different kinases are the primary determinants of inhibitor selectivity.

Quantitative Analysis of Kinase Inhibition

The potency and selectivity of this compound derivatives are quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against a panel of protein kinases. These values provide a standardized measure for comparing the efficacy of different compounds.

Table 1: Inhibitory Activity of Fasudil Against Various Protein Kinases

| Kinase | IC50 (µM) | Ki (µM) |

| ROCK1 | - | 0.33 |

| ROCK2 | 0.158 | - |

| PKA | 4.58 | - |

| PKC | 12.30 | - |

| PKG | 1.650 | - |

| MSK1 | 5 | - |

| Rsk2 | 15 | - |

Data compiled from multiple sources.

Table 2: Inhibitory Activity of H-89 Against Various Protein Kinases

| Kinase | IC50 (nM) |

| PKA | 48 |

| S6K1 | 80 |

| MSK1 | 120 |

| ROCK2 | 135 |

| PKBα | 2600 |

| MAPKAP-K1b | 2800 |

Data compiled from multiple sources.[6]

Key Signaling Pathways Modulated

This compound inhibitors, by targeting specific kinases, can profoundly impact cellular signaling pathways involved in a multitude of physiological and pathological processes.

The RhoA/ROCK Signaling Pathway

Fasudil is a well-characterized inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton and is critically involved in processes such as cell contraction, motility, and adhesion.

References

- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Core Chemical Structure of Isoquinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental chemical structure, properties, and relevant methodologies associated with Isoquinoline-8-sulfonamide. The document focuses on the core molecular architecture and its significance in the broader context of medicinal chemistry and drug development.

Core Chemical Structure and Properties

This compound is an organic compound featuring a bicyclic aromatic isoquinoline core covalently linked to a sulfonamide functional group. The isoquinoline moiety consists of a benzene ring fused to a pyridine ring.[1] In this specific isomer, the sulfonamide group (-SO₂NH₂) is attached at the 8th position of the isoquinoline ring system.

The presence of the isoquinoline ring, a common scaffold in many natural alkaloids like papaverine, and the sulfonamide group, a critical functional group in a wide range of pharmaceutical drugs, makes this compound and its derivatives of significant interest in medicinal chemistry.[1][2][3] The nitrogen atom in the isoquinoline ring imparts weak basic properties to the molecule.[1]

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₉H₈N₂O₂S | PubChem[4] |

| Molecular Weight | 208.24 g/mol | PubChem[4][5] |

| CAS Number | 1505341-54-7 | PubChem[4] |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)S(=O)(=O)N | PubChem[4] |

| InChI Key | ABOWKURZVKFZAB-UHFFFAOYSA-N | PubChem[4] |

| Topological Polar Surface Area | 81.4 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

Molecular Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the isoquinoline ring system and the sulfonamide group at the C8 position.

Significance in Drug Discovery and Development

While specific research on this compound is limited, the broader class of quinoline-sulfonamides has garnered significant attention. Notably, derivatives of the closely related quinoline-8-sulfonamide are being investigated as modulators of the M2 isoform of pyruvate kinase (PKM2).[6][7] PKM2 is a key enzyme in cancer metabolism, making it an attractive target for the development of novel anti-cancer therapeutics.[7]

The sulfonamide moiety is known to interact with enzymatic receptors, and the quinoline/isoquinoline scaffold provides a rigid framework for orienting substituents to achieve specific molecular interactions.[8] Studies involving quinoline-8-sulfonamide derivatives have utilized molecular docking to design and predict the binding of these compounds to the PKM2 protein, highlighting the importance of this chemical class in structure-based drug design.[6]

Experimental Protocols

The synthesis of isoquinoline sulfonamides generally involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[3] The key intermediate would be isoquinoline-8-sulfonyl chloride.

Protocol Details:

-

Chlorosulfonation: Isoquinoline would be treated with a strong chlorosulfonating agent, such as chlorosulfonic acid (HSO₃Cl), typically at controlled, low temperatures. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the aromatic ring. The regioselectivity (position of substitution) would need to be carefully controlled and the desired isomer (8-substituted) isolated.

-

Amination: The purified isoquinoline-8-sulfonyl chloride intermediate would then be reacted with a source of ammonia, such as aqueous or alcoholic ammonium hydroxide, to displace the chloride and form the final sulfonamide product.

-

Purification: The final product would require purification, likely through techniques such as recrystallization or column chromatography, to remove unreacted starting materials and byproducts. Characterization would be performed using methods like NMR spectroscopy and mass spectrometry.

For researchers interested in the biological activity of this compound, a molecular docking protocol, similar to that used for related quinoline-8-sulfonamides, can be employed to predict binding affinity and mode of interaction with a protein target like PKM2.[6]

Protocol Outline:

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., PKM2, PDB ID: 4G1N) from the Protein Data Bank.[6] Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a 3D conformation of this compound. Minimize its energy using a suitable force field.

-

Docking Simulation: Use a molecular docking program (e.g., GOLD) to dock the prepared ligand into the defined binding site of the target protein.[6] The binding site can be defined based on the location of a known co-crystallized ligand.

-

Analysis: Analyze the resulting poses based on scoring functions that predict binding affinity. Visualize the best-scoring poses to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.

This in-silico approach is crucial for hypothesis-driven drug design and for prioritizing compounds for further synthesis and biological evaluation.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. This compound | C9H8N2O2S | CID 80434252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Isoquinoline-8-Sulfonamide Derivatives in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline-8-sulfonamide scaffold represents a pivotal class of compounds in the study of signal transduction, primarily recognized for its potent inhibitory effects on various protein kinases. These kinases play crucial roles in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including hypertension, cancer, and neurological disorders. This technical guide provides an in-depth exploration of this compound and its key derivatives, detailing their mechanism of action, impact on critical signaling pathways, and the experimental methodologies used for their characterization.

Core Compound: this compound and its Derivatives

The parent compound, this compound, serves as the foundational structure for a range of influential kinase inhibitors. By modifying the substituents on the isoquinoline ring and the sulfonamide group, medicinal chemists have developed derivatives with varied potency and selectivity. Notable derivatives include Fasudil (HA-1077) and H-89, which have been instrumental in elucidating the functions of Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase A (PKA), respectively.

Chemical Structure and Properties

The fundamental structure consists of an isoquinoline ring system linked to a sulfonamide group at the 8th position. The nitrogen atom in the isoquinoline ring and the sulfonamide moiety are key features for interaction with the ATP-binding pocket of target kinases.[1] The physicochemical properties of these derivatives, such as hydrophobicity and steric bulk, significantly influence their kinase selectivity and cell permeability.

Mechanism of Action: Competitive ATP Inhibition

This compound derivatives primarily function as competitive inhibitors of protein kinases, acting at the ATP-binding site.[2][3] The isoquinoline ring mimics the adenine moiety of ATP, forming hydrogen bonds with the hinge region of the kinase domain.[1] The sulfonamide portion and its substituents extend into the ribose and triphosphate-binding pockets, and variations in these groups confer selectivity for different kinases.[1] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby blocking downstream signaling events.

Key Signal Transduction Pathways Modulated

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and smooth muscle contraction.[4] The small GTPase RhoA, when activated, binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) phosphatase and LIM kinase, leading to increased MLC phosphorylation and actin filament stabilization.

Role of this compound Derivatives:

Fasudil (HA-1077) is a potent inhibitor of ROCK1 and ROCK2.[5] By blocking ROCK activity, Fasudil leads to vasodilation, reduced cell migration, and has shown therapeutic potential in conditions like pulmonary hypertension and cerebral vasospasm.[5] The inhibition of ROCK by Fasudil has been demonstrated to reduce the phosphorylation of downstream targets, leading to the disassembly of stress fibers.

The Protein Kinase A (PKA) Signaling Pathway

PKA is a cAMP-dependent protein kinase that regulates a vast array of cellular functions, including metabolism, gene transcription, and cell growth. The binding of cyclic AMP (cAMP) to the regulatory subunits of PKA leads to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues.

Role of this compound Derivatives:

H-89 is a widely used pharmacological tool for studying PKA signaling due to its potent inhibitory activity against the catalytic subunit of PKA. It competes with ATP, preventing the phosphorylation of PKA substrates. However, it's important to note that H-89 also exhibits inhibitory effects on other kinases, necessitating careful interpretation of experimental results.[6]

Quantitative Data on Kinase Inhibition

The potency and selectivity of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). These values are crucial for comparing the efficacy of different compounds and for understanding their potential off-target effects.

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference(s) |

| Fasudil (HA-1077) | ROCK1 | - | 0.33 | [5] |

| ROCK2 | 0.158 | - | [5] | |

| PKA | 4.58 | - | [5] | |

| PKC | 12.30 | - | [5] | |

| PKG | 1.650 | - | [5] | |

| H-89 | PKA | 0.135 | 0.048 | [2] |

| ROCK2 | 0.270 | - | [2] | |

| MSK1 | 0.120 | - | [2] | |

| S6K1 | 0.080 | - | [2] | |

| HA-1004 | PKA | - | - | [7] |

| PKG | - | - | [7] | |

| H-7 | PKA | - | - | [2] |

| PKC | - | 6.0 | [2] | |

| cGMP-dep. PK | - | 0.48 | [2] | |

| cAMP-dep. PK | - | 1.2 | [2] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of an this compound derivative against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate for the kinase

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)

-

This compound inhibitor stock solution (in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibodies for ELISA-based methods)

Procedure:

-

Prepare Reagents: Dilute the kinase, substrate, and inhibitor to desired concentrations in kinase reaction buffer.

-

Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the inhibitor. Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

-

Detection: Measure the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the radioactivity of the phosphorylated substrate using a scintillation counter.[8] For ELISA-based assays, this involves using a phospho-specific antibody to detect the phosphorylated substrate.[9]

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for ROCK Pathway Activation

This protocol describes a method to assess the effect of an this compound inhibitor on ROCK activity within a cellular context by measuring the phosphorylation of a downstream target.[10]

Materials:

-

Cell line of interest (e.g., vascular smooth muscle cells)

-

Cell culture medium and supplements

-

This compound inhibitor (e.g., Fasudil)

-

Stimulant to activate the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Myosin Light Chain 2 (p-MLC2) and anti-total-MLC2

-

Secondary antibody (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of the inhibitor for a specific time.

-

Stimulation: Stimulate the cells with a known activator of the Rho/ROCK pathway (e.g., LPA) for a short period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-MLC2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total MLC2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-MLC2 and total MLC2. Normalize the p-MLC2 signal to the total MLC2 signal to determine the relative level of MLC phosphorylation. Compare the phosphorylation levels in inhibitor-treated cells to the stimulated control to assess the inhibitor's efficacy.

Conclusion

The this compound class of compounds has proven to be an invaluable tool for dissecting complex signal transduction pathways. Their ability to selectively inhibit key kinases such as ROCK and PKA has not only advanced our fundamental understanding of cellular regulation but has also paved the way for the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of their mechanism of action, quantitative inhibitory profiles, and the experimental methodologies for their characterization is essential for leveraging their full potential in both basic research and clinical applications. The continued exploration and modification of the this compound scaffold holds promise for the generation of even more potent and selective kinase inhibitors for a wide range of diseases.

References

- 1. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 10. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Isoquinoline Sulfonamide Core: A Journey from Kinase Inhibition to Antibacterial Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline sulfonamide scaffold represents a versatile and enduringly significant chemotype in medicinal chemistry. First rising to prominence as a foundational element in the development of protein kinase inhibitors, this structural motif has since demonstrated a remarkable breadth of biological activity, more recently emerging as a promising platform for the discovery of novel antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of isoquinoline sulfonamides in research, with a focus on their roles as modulators of key cellular signaling pathways and their potential as therapeutics.

Discovery and a History of Kinase Inhibition

The story of isoquinoline sulfonamides in drug discovery is intrinsically linked to the pioneering work of Dr. Hiroyoshi Hidaka and his colleagues. Their research in the 1980s led to the development of the "H-series" of protein kinase inhibitors, which were instrumental in dissecting the roles of various kinases in cellular processes. These compounds were among the first synthetic, potent, and relatively selective inhibitors of protein kinases, acting competitively at the ATP-binding site.[1]

A significant milestone in this journey was the discovery that replacing the naphthalene ring of calmodulin antagonists with an isoquinoline ring shifted the compounds' activity away from calmodulin and towards protein kinase inhibition.[2] This led to the synthesis of a family of isoquinoline sulfonamide compounds with varying selectivities for different protein kinases.

The H-Series: Early Pioneers in Kinase Inhibition

The H-series of isoquinoline sulfonamides, including compounds like H-7, H-8, and H-9, were pivotal in the early exploration of protein kinase function.[2][3] These compounds exhibited differential inhibitory activities against cyclic nucleotide-dependent protein kinases (such as PKA and cGKI) and protein kinase C (PKC), allowing researchers to begin to untangle the complex signaling networks within cells.[2]

-

H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) : Identified as a potent inhibitor of Protein Kinase C (PKC).[2]

-

H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) : Showed significant inhibition of cyclic nucleotide-dependent protein kinases.[2]

-

H-9 (N-(2-aminoethyl)-5-isoquinolinesulfonamide) : Another early inhibitor used to probe kinase function.[3]

The development of these inhibitors provided the scientific community with invaluable chemical tools to investigate the roles of protein phosphorylation in a myriad of physiological and pathological processes.

Fasudil (HA-1077): A Breakthrough in Rho-Kinase Inhibition

Further exploration of the isoquinoline sulfonamide scaffold led to the development of Fasudil (HA-1077) , a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This discovery was a landmark achievement, as it provided a therapeutic agent that could target a key regulator of smooth muscle contraction. Fasudil has been clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[4][5][6] Its mechanism of action involves the inhibition of ROCK, which in turn leads to the relaxation of vascular smooth muscle.

A New Frontier: Isoquinoline Sulfonamides as Antibacterial Agents

More recently, the isoquinoline sulfonamide scaffold has been identified as a promising starting point for the development of novel antibacterial agents. A 2024 study reported the discovery of a new class of isoquinoline sulfonamides that act as allosteric inhibitors of bacterial DNA gyrase.[7][8] This is a significant finding, as DNA gyrase is a well-established and validated target for antibacterial drugs, and an allosteric mechanism of inhibition offers a potential route to overcome existing resistance to fluoroquinolone antibiotics, which also target this enzyme.[7][8][9]

Screening of a small-molecule library identified an initial isoquinoline sulfonamide hit, which was subsequently optimized through medicinal chemistry to yield more potent antibacterial compounds.[7][8] This research has opened up a new and exciting chapter in the story of isoquinoline sulfonamides, highlighting their potential to address the urgent global challenge of antimicrobial resistance.

Quantitative Data Summary

The following tables summarize the inhibitory activities of key isoquinoline sulfonamides against various protein kinases.

| Compound | Target Kinase | Inhibition Constant (Ki) | IC50 | Reference(s) |

| H-7 | Protein Kinase C (PKC) | 6.0 µM | [2] | |

| cGMP-dependent Protein Kinase (cGKI) | 5.8 µM | |||

| cAMP-dependent Protein Kinase (PKA) | 3.0 µM | |||

| H-8 | cGMP-dependent Protein Kinase (cGKI) | 0.48 µM | [2] | |

| cAMP-dependent Protein Kinase (PKA) | 1.2 µM | |||

| Protein Kinase C (PKC) | 15 µM | |||

| Fasudil (HA-1077) | Rho-kinase (ROCK) | 1.9 µM | ||

| Protein Kinase A (PKA) | 4.58 µM | |||

| Protein Kinase C (PKC) | 12.30 µM | |||

| cGMP-dependent Protein Kinase (PKG) | 1.650 µM |

Key Signaling Pathways

Isoquinoline sulfonamides exert their effects by modulating key signaling pathways involved in a wide range of cellular functions.

Rho-Kinase (ROCK) Signaling Pathway

Fasudil is a potent inhibitor of the Rho-kinase (ROCK) signaling pathway. This pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, and motility.

Caption: Rho-Kinase (ROCK) Signaling Pathway and Inhibition by Fasudil.

Protein Kinase A (PKA) and Protein Kinase C (PKC) Signaling Pathways

The H-series of isoquinoline sulfonamides were instrumental in differentiating the roles of PKA and PKC. These pathways are central to cellular responses to a variety of extracellular signals.

Caption: PKA and PKC Signaling Pathways and Inhibition by H-series Compounds.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of isoquinoline sulfonamides are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of isoquinoline sulfonamides against a specific protein kinase.

1. Materials and Reagents:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Isoquinoline sulfonamide inhibitor stock solution (in DMSO)

-

96-well or 384-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Plate reader capable of luminescence detection

2. Procedure:

-

Prepare serial dilutions of the isoquinoline sulfonamide inhibitor in kinase reaction buffer.

-

Add a fixed amount of the purified kinase to each well of the assay plate.

-

Add the serially diluted inhibitor to the wells containing the kinase. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.

-

Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Stop the kinase reaction according to the detection reagent manufacturer's instructions.

-

Add the detection reagent to quantify the amount of ADP produced (which is inversely proportional to kinase inhibition).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of an isoquinoline sulfonamide against a bacterial strain.[4][7][8]

1. Materials and Reagents:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Isoquinoline sulfonamide stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10^5 CFU/mL

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

2. Procedure:

-

Prepare a serial two-fold dilution of the isoquinoline sulfonamide in CAMHB directly in the 96-well plate.

-

Prepare a standardized bacterial inoculum in CAMHB.

-

Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control well.

-

Include a growth control well (bacteria in broth without inhibitor) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the discovery and characterization of isoquinoline sulfonamides.

Workflow for Kinase Inhibitor Discovery and Characterization

Caption: General Workflow for the Discovery of Kinase Inhibitors.

Workflow for Antibacterial Discovery and Characterization

References

- 1. H-series protein kinase inhibitors and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protein kinase C inhibitors H-7 and H-9 fail to inhibit human neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Fasudil Hydrochloride, a Protein Kinase Inhibitor, on Cerebral Vasospasm and Delayed Cerebral Ischemic Symptoms After Aneurysmal Subarachnoid Hemorrhage [jstage.jst.go.jp]

- 7. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to Isoquinoline-8-sulfonamide Derivatives and Their Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinoline-8-sulfonamide derivatives, a significant class of compounds with diverse biological activities. This document delves into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Isoquinoline-8-sulfonamides

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with therapeutic potential. These derivatives have been extensively studied as inhibitors of various enzymes, demonstrating their versatility as targeted therapeutic agents. Their activity is largely attributed to the ability of the isoquinoline and sulfonamide moieties to interact with specific residues within the active sites of their target proteins. This guide will focus on three key areas where these derivatives have shown significant promise: as protein kinase inhibitors, DNA gyrase inhibitors, and modulators of pyruvate kinase M2 (PKM2).

Structure-Activity Relationship and Quantitative Data

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the isoquinoline ring and the sulfonamide group. The following tables summarize the quantitative data on the inhibitory activities of various derivatives, providing a clear comparison of their potencies.

Protein Kinase Inhibition

This compound derivatives are well-known inhibitors of a variety of protein kinases, often acting as ATP-competitive inhibitors. The SAR studies in this area have revealed key structural features that govern their potency and selectivity.

| Compound | Substitution | Target Kinase | IC50 / Ki (µM) |

| H-7 | 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine | Protein Kinase C (PKC) | 6.0 (Ki) |

| H-8 | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide | cGMP-dependent Protein Kinase | 0.48 (Ki) |

| H-8 | N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide | cAMP-dependent Protein Kinase | 1.2 (Ki) |

| H-9 | N-(2-aminoethyl)-5-isoquinolinesulfonamide | Protein Kinase A (PKA) | 1.2 (Ki) |

| CKI-7 | N-(2-aminoethyl)-5-chlorothis compound | Casein Kinase 1 (CK1) | 0.7 (Ki) |

DNA Gyrase Inhibition

A novel class of isoquinoline sulfonamides has been identified as allosteric inhibitors of bacterial DNA gyrase, exhibiting activity against fluoroquinolone-resistant strains.[1] The SAR in this series highlights the importance of specific substitutions for antibacterial potency.

| Compound | R1 | R2 | E. coli MIC (µM) | K. pneumoniae MIC (µM) | E. coli Gyrase IC50 (nM) |

| 1 | H | H | 6.25 | 12.5 | ND |

| LEI-800 | 4-pyridinyl | H | 3.1 | 12.5 | 103 |

| 99 | H | 2-pyridinyl | >100 | >100 | ND |

| 100 | Phenyl | H | 1.6 | 6.25 | ND |

| 101 | 4-fluorophenyl | H | 1.6 | 6.25 | ND |

ND: Not Determined

Pyruvate Kinase M2 (PKM2) Modulation

Certain quinoline-8-sulfonamide derivatives have been investigated as modulators of PKM2, a key enzyme in cancer metabolism.[2][3] The following table presents the cytotoxic activity of selected derivatives against various cancer cell lines.

| Compound | C32 (IC50, µM) | COLO829 (IC50, µM) | MDA-MB-231 (IC50, µM) | U87-MG (IC50, µM) | A549 (IC50, µM) |

| 9a | 233.9 | 168.7 | 273.5 | 339.7 | 223.1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides comprehensive protocols for the key experiments cited in the evaluation of this compound derivatives.

In Vitro Protein Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Specific peptide or protein substrate

-

This compound derivative (test compound)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

96-well filter plates or phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the purified protein kinase.

-

Add varying concentrations of the this compound derivative to the reaction mixture. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper/filters.

-

Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by test compounds.[4][5][6][7]

Materials:

-

Purified E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

ATP solution

-

This compound derivative (test compound)

-

STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up the reaction mixture on ice, containing gyrase assay buffer and relaxed pBR322 DNA.

-

Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add ATP to the reaction mixture.

-

Initiate the reaction by adding the DNA gyrase enzyme.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding STEB.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms indicates gyrase activity.

-

Quantify the amount of supercoiled DNA in each lane to determine the percentage of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Pyruvate Kinase M2 (PKM2) Activity Assay

This assay measures the enzymatic activity of PKM2 and its modulation by test compounds.[2][12][13][14][15][16][17][18][19]

Materials:

-

Recombinant human PKM2 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

NADH

-

This compound derivative (test compound)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer, PEP, ADP, LDH, and NADH.

-

Add the test compound at various concentrations. Include a control with no compound.

-

Initiate the reaction by adding the PKM2 enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate by PKM2.

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the test compound.

-

Determine the effect of the compound on PKM2 activity (activation or inhibition) and calculate the AC50 (for activators) or IC50 (for inhibitors).

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

Protein Kinase Signaling Pathway

Isoquinoline-8-sulfonamides that inhibit protein kinases interfere with a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The following diagram illustrates a generic protein kinase signaling cascade.

Caption: Generic protein kinase signaling cascade and points of inhibition by this compound derivatives.

DNA Gyrase Mechanism of Action

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA. Allosteric inhibitors from the isoquinoline sulfonamide class bind to a pocket on the GyrA subunit, distinct from the fluoroquinolone binding site, and inhibit the enzyme's activity.

Caption: Mechanism of DNA gyrase and allosteric inhibition by isoquinoline sulfonamides.

PKM2 Regulation in Glycolysis

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. This compound derivatives can modulate this equilibrium, thereby affecting the metabolic flux through glycolysis.

Caption: Regulation of PKM2 activity and modulation by quinoline-8-sulfonamide derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in drug discovery. Their ability to selectively target and modulate the activity of key enzymes such as protein kinases, DNA gyrase, and PKM2 underscores their therapeutic potential across a range of diseases, including cancer and bacterial infections. The structure-activity relationships highlighted in this guide provide a framework for the rational design of more potent and selective inhibitors. The detailed experimental protocols serve as a valuable resource for researchers aiming to evaluate and characterize novel derivatives within this chemical class. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

- 1. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inspiralis.com [inspiralis.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. chondrex.com [chondrex.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. cloud-clone.com [cloud-clone.com]

- 14. researchgate.net [researchgate.net]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 19. resources.novusbio.com [resources.novusbio.com]

Isoquinoline-8-sulfonamide as a Scaffold for Novel Inhibitor Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline-8-sulfonamide core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to mimic the hinge-binding motif of ATP, the universal phosphate donor for kinases, has made it a foundational structure for the development of numerous potent and selective inhibitors. This technical guide provides a comprehensive overview of the this compound scaffold, its derivatives, and their application in targeting key kinases involved in various disease pathologies. We will delve into the structure-activity relationships, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways modulated by these inhibitors.

The isoquinoline ring system, coupled with a sulfonamide group at the 8th position, provides a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable early example is N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide (H-8)[1][2]. This guide will explore the evolution of this scaffold from early, less selective inhibitors to highly potent and specific drug candidates targeting enzymes such as Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase G (PKG).

The this compound Scaffold: A Privileged Structure

The inhibitory action of this compound derivatives primarily stems from their competitive binding to the ATP-binding pocket of protein kinases[3]. The isoquinoline nitrogen atom typically forms a crucial hydrogen bond with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP. The sulfonamide group and substitutions on the isoquinoline ring and the sulfonamide nitrogen allow for the exploration of other pockets within the active site, thereby conferring selectivity and potency.

Mechanism of Action

This compound-based inhibitors are predominantly ATP-competitive. The planarity of the isoquinoline ring allows it to fit into the hydrophobic pocket typically occupied by the adenine ring of ATP. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, further anchoring the inhibitor in the active site. Modifications at various positions of the isoquinoline ring and the sulfonamide side chain can be tailored to interact with specific amino acid residues in the kinase active site, leading to increased affinity and selectivity for the target kinase over other kinases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound inhibitors has been extensively studied. Key modifications that influence activity and selectivity include:

-

Substitutions on the Isoquinoline Ring: Halogenation or the introduction of small alkyl groups at positions 5 and 7 can significantly impact selectivity. For instance, the addition of a chlorine atom at the 5-position can enhance inhibitory activity against certain kinases.

-

The Sulfonamide Linker: The sulfonamide group is a critical pharmacophore. Its geometry and hydrogen bonding capacity are crucial for binding to the kinase hinge region.

-

The Side Chain: The nature of the substituent attached to the sulfonamide nitrogen is a major determinant of potency and selectivity. This side chain can be modified to interact with the solvent-exposed region or specific sub-pockets of the kinase active site. For example, the incorporation of a homopiperazine ring in the side chain of fasudil contributes to its potent inhibition of ROCK.

Quantitative Data on this compound-Based Inhibitors

The following tables summarize the inhibitory activities of representative this compound derivatives against various protein kinases. These values are crucial for comparing the potency and selectivity of different compounds.

Table 1: Inhibitory Activity of this compound Derivatives against ROCK Kinases

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| Fasudil | ROCK1 | - | 0.33 | |

| Fasudil | ROCK2 | - | 0.33 | |

| N-methylated derivative 11 (LASSBio-2065) | ROCK1 | 3.1 | - | |

| N-methylated derivative 11 (LASSBio-2065) | ROCK2 | 3.8 | - |

Table 2: Inhibitory Activity of this compound Derivatives against Other Kinases

| Compound | Target | IC50 (µM) | Ki (µM) | Reference |

| H-7 | Protein Kinase C | - | 6.0 | |

| H-8 | cGMP-dependent protein kinase | - | 0.48 | |

| H-8 | cAMP-dependent protein kinase | - | 1.2 |

Table 3: Cytotoxicity of Quinoline-8-sulfonamide Derivative 9a in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| C32 | Amelanotic Melanoma | 233.9 | [4] |

| COLO829 | Melanotic Melanoma | 168.7 | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 273.5 | [4] |

| U87-MG | Glioblastoma Multiforme | 339.7 | [4] |

| A549 | Lung Cancer | 223.1 | [4] |

Signaling Pathways Modulated by this compound Inhibitors

Rho-associated Protein Kinase (ROCK) Signaling Pathway

The Rho/ROCK pathway is a central regulator of cell shape, motility, and contraction[5]. Dysregulation of this pathway is implicated in various diseases, including hypertension, cancer metastasis, and glaucoma. ROCK inhibitors, such as fasudil, have shown therapeutic potential in these conditions.

Caption: The Rho/ROCK signaling pathway and the point of inhibition.

Protein Kinase A (PKA) Signaling Pathway

PKA is a cAMP-dependent protein kinase that plays a crucial role in various cellular processes, including metabolism, gene transcription, and cell growth[6][7][8][9].

Caption: The PKA signaling pathway and the point of inhibition.

Protein Kinase G (PKG) Signaling Pathway

PKG is a cGMP-dependent protein kinase that is a key mediator of the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and other physiological effects[10][11][12][13][14].

Caption: The PKG signaling pathway and the point of inhibition.

Experimental Protocols

General Workflow for Inhibitor Design and Evaluation

The development of novel this compound-based kinase inhibitors typically follows a structured workflow.

Caption: General workflow for kinase inhibitor design and evaluation.

Synthesis of Isoquinoline-8-sulfonyl Chloride

The key intermediate for the synthesis of this compound derivatives is isoquinoline-8-sulfonyl chloride.

Materials:

-

Isoquinoline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Anhydrous dichloromethane

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

To a cooled (0 °C) solution of isoquinoline in anhydrous dichloromethane, add chlorosulfonic acid dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isoquinoline-8-sulfonic acid.

-

Treat the crude sulfonic acid with thionyl chloride and a catalytic amount of dimethylformamide.

-

Heat the mixture at reflux for 2-4 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting residue, isoquinoline-8-sulfonyl chloride, can be used in the next step without further purification or can be purified by column chromatography.

Synthesis of N-substituted Isoquinoline-8-sulfonamides

Materials:

-

Isoquinoline-8-sulfonyl chloride

-

Appropriate primary or secondary amine

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane or other suitable solvent

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve isoquinoline-8-sulfonyl chloride in anhydrous dichloromethane.

-

To this solution, add the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N-substituted this compound.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The specific substrate, ATP concentration, and buffer conditions should be optimized for each kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates (white, low-volume)

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a microplate, add the test compound dilutions. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multichannel pipettes

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration that inhibits cell growth by 50%) value by plotting cell viability against compound concentration.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design of novel kinase inhibitors. Its favorable drug-like properties and synthetic tractability have led to the development of numerous compounds with significant therapeutic potential. The information presented in this technical guide provides a foundation for researchers and drug development professionals to further explore this important class of inhibitors. Future efforts in this area will likely focus on improving selectivity profiles, overcoming drug resistance, and exploring novel kinase targets. By leveraging the principles of structure-based drug design and a comprehensive understanding of the underlying biology, the full therapeutic potential of this compound-based inhibitors can be realized.

References

- 1. Human Metabolome Database: Showing metabocard for N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide (HMDB0247517) [hmdb.ca]

- 2. Project Summary N-[2-(METHYLAMINO)ETHYL]-5-ISOQUINOLINESULFONAMIDE - Bioactive Conformational Ensemble [mmb.irbbarcelona.org]

- 3. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Protein Kinase A [vivo.colostate.edu]

- 10. researchgate.net [researchgate.net]

- 11. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cusabio.com [cusabio.com]

- 14. KEGG PATHWAY: cGMP-PKG signaling pathway [kegg.jp]

Biological Activities and Pharmacological Profile of Isoquinoline Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline sulfonamide scaffold represents a pivotal chemotype in modern pharmacology, giving rise to a class of kinase inhibitors with profound biological activities and significant therapeutic applications. These compounds, characterized by an isoquinoline core linked to a sulfonamide group, have been instrumental in dissecting complex signaling pathways and have yielded clinically significant drugs. This technical guide provides an in-depth examination of the pharmacological profiles of key isoquinoline sulfonamides, including the Rho-associated coiled-coil kinase (ROCK) inhibitors Fasudil and Y-27632, and the Protein Kinase A (PKA) inhibitor H-89. We present a comprehensive summary of their biological activities, quantitative inhibitory data, detailed experimental methodologies, and visual representations of their core signaling pathways to serve as a critical resource for researchers in drug discovery and development.

Introduction to Isoquinoline Sulfonamides

Isoquinoline sulfonamides are synthetic compounds that have garnered significant attention as potent and often selective inhibitors of protein kinases.[1] By competitively binding to the ATP-binding site of the kinase catalytic subunit, these molecules can modulate a vast array of cellular processes, including smooth muscle contraction, cell proliferation, apoptosis, and cytoskeletal organization.[2][3][4] Their structural backbone allows for chemical modifications that can tune their potency and selectivity, leading to the development of valuable research tools and therapeutic agents.[5] This guide focuses on three of the most well-characterized members of this family: Fasudil, Y-27632, and H-89.

Pharmacological Profiles of Key Isoquinoline Sulfonamides

Fasudil (HA-1077)

Fasudil is a potent inhibitor of Rho-associated coiled-coil kinase (ROCK) and a vasodilator.[2] Approved in Japan for the treatment of cerebral vasospasm following subarachnoid hemorrhage, its therapeutic potential is also being explored for pulmonary hypertension, stroke, and neurodegenerative diseases.[2][5]

-

Mechanism of Action : Fasudil and its active metabolite, hydroxyfasudil, primarily inhibit ROCK.[6] ROCK is a key downstream effector of the small GTPase RhoA. The inhibition of ROCK leads to the dephosphorylation of the myosin light chain (MLC) in vascular smooth muscle cells. This occurs because ROCK normally phosphorylates and inactivates myosin light chain phosphatase (MLCP).[2][6] By inhibiting ROCK, Fasudil effectively increases MLCP activity, leading to MLC dephosphorylation, smooth muscle relaxation, and vasodilation.[6] Additionally, Fasudil has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), further contributing to its vasodilatory effects.[2][7]

-

Biological Activities :

-

Vasodilation : Relaxes vascular smooth muscle, increasing cerebral and coronary blood flow.[7][8]

-

Neuroprotection : Protects against ischemic brain damage by improving hemodynamics and inhibiting neutrophil-mediated damage.[7][8]

-

Anti-fibrotic : Attenuates the transformation of fibroblasts into myofibroblasts, suggesting potential in treating fibrotic diseases.[6]

-

Anti-proliferative : Decreases proliferation of human pulmonary arterial smooth muscle cells by reducing ERK activation.[2]

-

Y-27632

Y-27632 is another widely used, potent, and selective inhibitor of ROCK. It is primarily utilized as a research tool to investigate the physiological roles of the Rho/ROCK pathway.

-

Mechanism of Action : Similar to Fasudil, Y-27632 is an ATP-competitive inhibitor of both ROCK isoforms (ROCK1 and ROCK2).[9] Its inhibition of ROCK prevents the phosphorylation of substrates like MYPT1 and MLC, thereby modulating actin cytoskeleton dynamics, cell adhesion, and motility.[4][10]

-

Biological Activities :

-

Stem Cell Culture : Significantly enhances the survival and clonogenicity of dissociated human embryonic stem cells (hESCs) by inhibiting dissociation-induced apoptosis (anoikis).[11]

-

Cell Invasion : Its effect on cell invasion is context-dependent. While it can decrease metastasis in some cancer models, it has also been shown to increase the invasive nature of colon cancer cells in a 3D collagen matrix.[5]

-

Apoptosis Regulation : Reduces apoptosis in various cell types, including salivary gland stem cells, by upregulating anti-apoptotic proteins like BCL-2.[4]

-

H-89

H-89 is best known as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[3][10] It is extensively used in cell biology to probe the functions of the PKA signaling pathway.

-

Mechanism of Action : H-89 acts as a competitive inhibitor at the ATP-binding site on the catalytic subunit of PKA.[3] While highly selective for PKA at lower concentrations, it's crucial to note that at higher concentrations, H-89 can inhibit other kinases, including ROCK-II, S6K1, and MSK1, which can lead to off-target effects.[3][12][13]

-

Biological Activities :

-

PKA Pathway Inhibition : Blocks the phosphorylation of PKA substrates, affecting processes like gene transcription, metabolism, and ion channel function.[14]

-

Neurite Outgrowth : Inhibits forskolin-induced neurite outgrowth in PC12D cells, demonstrating the role of PKA in this process.[3]

-

Synaptic Plasticity : Has been shown to attenuate synaptic dysfunction and neuronal cell death following ischemic injury, though some effects may be PKA-independent.[13]

-

Cell Proliferation : Can inhibit cell proliferation, in part by reducing myosin regulatory light chain phosphorylation.[11]

-

Quantitative Data: Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical parameter. The following tables summarize the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for Fasudil, Y-27632, and H-89 against their primary targets and other selected kinases.

| Table 1: Inhibition Profile of ROCK Inhibitors | |||

| Compound | Target Kinase | Inhibition Value | Reference |

| Fasudil | ROCK1 | 60.2% Inh. @ 0.5µM | [15] |

| ROCK2 | IC₅₀ = 158 nM | [16] | |

| PKA | IC₅₀ = 5.3 µM | [7] | |

| PKG | 40.5% Inh. @ 0.5µM | [15] | |

| Y-27632 | ROCK1 | Kᵢ = 220 nM | [9] |

| ROCK2 | Kᵢ = 300 nM | [9] | |

| PKA | IC₅₀ > 10 µM | [16] | |

| PKC | IC₅₀ > 10 µM | [16] | |

| Hydroxyfasudil | PKA | IC₅₀ = 37 µM | [7] |

| Table 2: Inhibition Profile of H-89 | |||

| Compound | Target Kinase | Inhibition Value | Reference |

| H-89 | PKA | Kᵢ = 48 nM | [10] |

| IC₅₀ = 135 nM | [3][12] | ||

| PKG | Kᵢ = 480 nM | [10] | |

| ROCK2 | IC₅₀ = 270 nM | [3][12] | |

| S6K1 | IC₅₀ = 80 nM | [3][12] | |

| MSK1 | IC₅₀ = 120 nM | [3][12] | |

| PKBα | IC₅₀ = 2600 nM | [3] | |

| MAPKAP-K1b | IC₅₀ = 2800 nM | [3] |

Note: IC₅₀ values can vary depending on experimental conditions, particularly ATP concentration.[10]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by these inhibitors.

Caption: Rho/ROCK signaling pathway inhibited by Fasudil and Y-27632.

Caption: PKA signaling pathway showing ATP-competitive inhibition by H-89.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are generalized protocols for key assays used to characterize isoquinoline sulfonamides.

In Vitro Kinase Inhibition Assay (ROCK Activity)

This protocol describes a non-radioactive, ELISA-based method to measure ROCK activity.

-

Plate Preparation : Use a 96-well plate pre-coated with a ROCK substrate, such as recombinant Myosin Phosphatase Target Subunit 1 (MYPT1).[17][18]

-

Inhibitor Preparation : Prepare serial dilutions of the isoquinoline sulfonamide inhibitor (e.g., Fasudil, Y-27632) in a kinase buffer. Include a vehicle-only control (e.g., DMSO).

-

Kinase Reaction :

-

Add purified, active ROCK enzyme to each well.

-

Add the prepared inhibitor dilutions to the corresponding wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding an ATP solution (e.g., 0.5 mM final concentration) to all wells.[17]

-

Incubate the plate at 30°C for 30-60 minutes to allow for substrate phosphorylation.[1]

-

-

Detection :

-

Wash the plate multiple times with a wash buffer (e.g., TBS-Tween) to remove ATP and unbound reagents.

-

Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696). Incubate for 1 hour at room temperature.[17][18]

-

Wash the plate again.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.[17]

-

Wash the plate a final time.

-

-

Signal Measurement :

-

Add a chromogenic HRP substrate, such as TMB (3,3',5,5'-Tetramethylbenzidine).

-

Allow the color to develop, then stop the reaction with an acid solution (e.g., H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Fasudil - Wikipedia [en.wikipedia.org]

- 3. H-89 - Wikipedia [en.wikipedia.org]

- 4. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Fasudil Hydrochloride Hydrate? [synapse.patsnap.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 11. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. H-89, PKA inhibitor (ab143787) | Abcam [abcam.co.jp]

- 13. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 15. fasudil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. stemcell.com [stemcell.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

An In-depth Technical Guide to the Isoquinoline Sulfonamide Family of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline sulfonamide family of compounds represents a significant class of kinase inhibitors, playing a crucial role in both fundamental research and clinical applications. These small molecules are characterized by a core isoquinoline ring structure linked to a sulfonamide group. Their primary mechanism of action involves competitive inhibition of the ATP-binding site of various protein kinases, thereby modulating a wide array of cellular signaling pathways. This technical guide provides a comprehensive overview of this inhibitor family, with a focus on their core members, mechanism of action, therapeutic applications, and the experimental methodologies used for their evaluation.

Mechanism of Action

Isoquinoline sulfonamide inhibitors are ATP-competitive, meaning they bind to the kinase's active site, where ATP would normally bind. This binding is reversible and prevents the transfer of a phosphate group from ATP to the kinase's substrate, effectively halting the signaling cascade. The isoquinoline moiety and the sulfonamide group are key pharmacophores that interact with the amino acid residues in the ATP-binding pocket. The specificity of these inhibitors for different kinases is determined by the various substituents on the isoquinoline ring, which can be modified to enhance potency and selectivity.

Key Members of the Isoquinoline Sulfonamide Family

Several members of the isoquinoline sulfonamide family have been extensively studied and have found widespread use as research tools and therapeutic agents.

-

Fasudil (HA-1077): One of the most well-known members, Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It has been approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage. Fasudil also exhibits inhibitory activity against other kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG), albeit at higher concentrations.[2]

-

Y-27632: A highly selective and potent inhibitor of ROCK1 and ROCK2.[1][4] It is widely used in research to study the physiological roles of ROCK kinases in processes such as cell adhesion, migration, and smooth muscle contraction.

-

H-89: Initially identified as a potent and selective inhibitor of PKA, H-89 is a valuable tool for investigating cAMP-dependent signaling pathways.[5][6][7] However, subsequent studies have revealed that H-89 can also inhibit other kinases, including S6K1, MSK1, and ROCK2, at similar concentrations, necessitating careful interpretation of experimental results.[6]

-

H-1152: A more specific and potent ROCK inhibitor compared to Fasudil and Y-27632, with a Ki value in the low nanomolar range.[8]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50/Ki values) of key isoquinoline sulfonamide inhibitors against a panel of protein kinases. This data allows for a direct comparison of their potency and selectivity.

| Inhibitor | Target Kinase | IC50 / Ki (nM) | Reference(s) |

| Fasudil (HA-1077) | ROCK1 | 330 (Ki) | [2] |

| ROCK2 | 158 | [2] | |

| PKA | 4,580 | [2] | |

| PKC | 12,300 | [2] | |

| PKG | 1,650 | [2] | |

| MSK1 | 5,000 | [3] | |

| PRK2 | 4,000 | [3] | |

| Hydroxyfasudil | ROCK1 | 730 | [9] |

| ROCK2 | 720 | [9] | |

| PKA | 37,000 | [9] | |

| Y-27632 | ROCK1 | 140-220 | [1][8] |

| ROCK2 | 140-220 | [1][8] | |

| H-89 | PKA | 48 - 135 | [5][6][7] |

| S6K1 | 80 | [6] | |

| MSK1 | 120 | [6] | |

| ROCK2 | 270 | [6] | |

| PKBα | 2,600 | [6] | |

| MAPKAP-K1b | 2,800 | [6] | |

| H-1152 | ROCK | 1.6 (Ki) | [8] |

| ROCK2 | 12 | [8] |

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by isoquinoline sulfonamide inhibitors.

Caption: Rho/ROCK Signaling Pathway and Inhibition.

Caption: PKA Signaling Pathway and Inhibition.

Caption: PKC Signaling Pathway and Inhibition.

Experimental Protocols